

Fenleuton: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Fenleuton

Cat. No.: B1672512

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This technical guide provides an in-depth overview of **Fenleuton**, a potent 5-lipoxygenase inhibitor. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental considerations.

Core Molecular Data

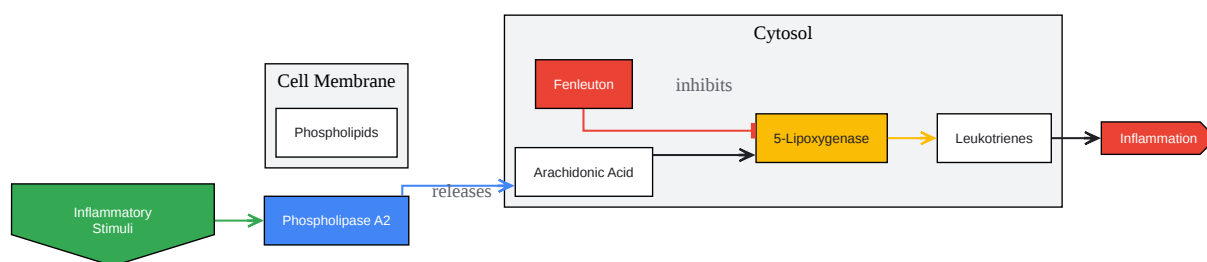
Fenleuton is a small molecule inhibitor with the following key identifiers and properties.

Identifier	Value	Source(s)
Molecular Formula	C17H15FN2O3	[1][2][3][4][5][6][7][8]
Molecular Weight	314.31 g/mol	[1][5][6][7][8]
IUPAC Name	1-[4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-yl]-1-hydroxyurea	[3][6]
CAS Number	141579-54-6	[1][2][3][4][6]

Mechanism of Action: 5-Lipoxygenase Inhibition

Fenleuton functions as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[3] By blocking this enzyme, **Fenleuton** effectively halts the production of leukotrienes, which are potent inflammatory mediators. This mechanism makes **Fenleuton** a subject of interest for its anti-inflammatory properties.

The inhibition of the 5-LOX pathway by **Fenleuton** can be visualized as follows:



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Figure 1: **Fenleuton's** inhibitory action on the 5-lipoxygenase pathway.

Experimental Protocols

Detailed experimental protocols for assessing the activity of **Fenleuton** are crucial for reproducible research. Below are generalized methodologies that can be adapted for specific experimental needs.

In Vitro 5-Lipoxygenase Activity Assay

This protocol outlines a common method for measuring the inhibitory effect of **Fenleuton** on 5-LOX activity in a cell-free system.

Workflow for In Vitro 5-LOX Activity Assay

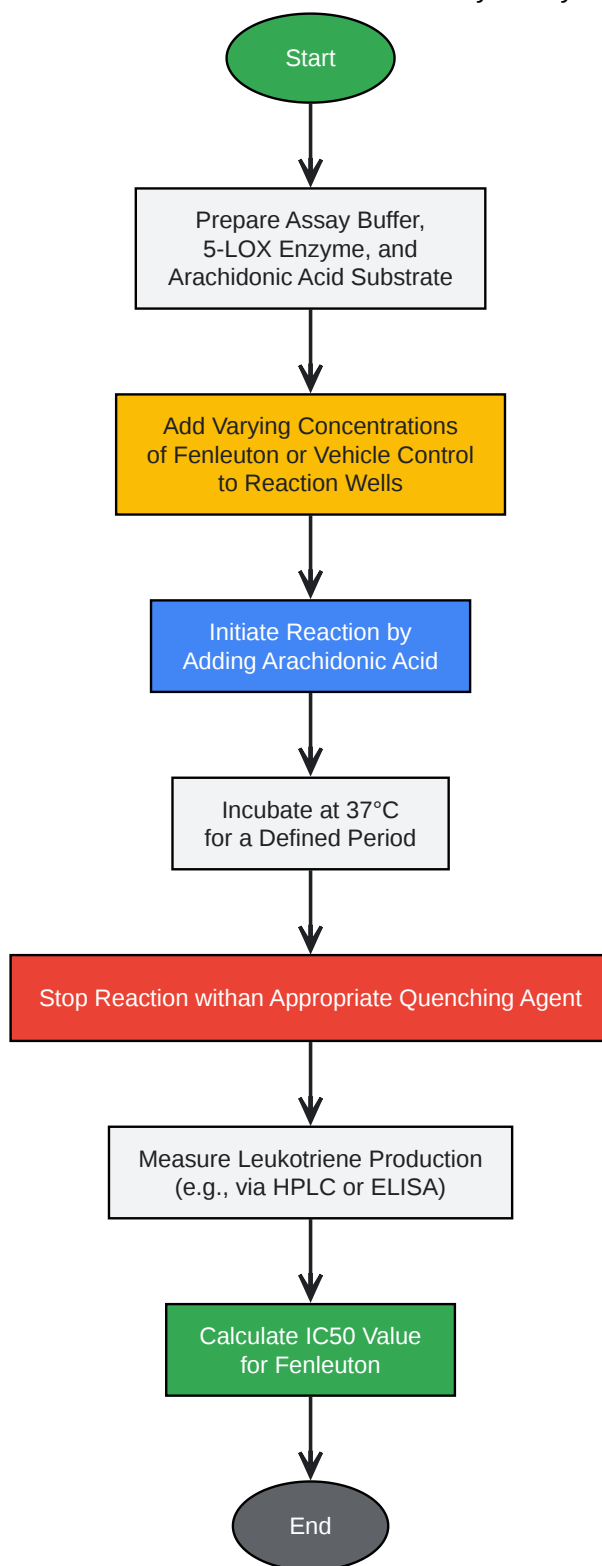
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Figure 2: A generalized workflow for an in vitro 5-lipoxygenase activity assay.

Materials:

- Purified 5-lipoxygenase enzyme
- Arachidonic acid (substrate)
- **Fenleuton**
- Assay buffer (e.g., Tris-HCl with CaCl₂ and ATP)
- Quenching solution (e.g., methanol/acetonitrile)
- 96-well microplate
- Incubator
- HPLC system or ELISA reader

Procedure:

- Prepare a stock solution of **Fenleuton** in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the **Fenleuton** stock solution to achieve the desired concentration range.
- In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the various concentrations of **Fenleuton** or vehicle control.
- Pre-incubate the mixture for a specified time at 37°C.
- Initiate the enzymatic reaction by adding arachidonic acid to each well.
- Incubate the reaction for a defined period (e.g., 10-15 minutes) at 37°C.
- Terminate the reaction by adding the quenching solution.
- Analyze the samples for the amount of leukotriene produced using a suitable method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

- Calculate the half-maximal inhibitory concentration (IC50) of **Fenleuton** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This document serves as a foundational guide to **Fenleuton**. Researchers are encouraged to consult peer-reviewed literature for more specific and advanced applications and methodologies.

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